2,3-Dimethylmorpholine
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Overview
Description
2,3-Dimethylmorpholine is an organic compound with the molecular formula C6H13NO. It is a derivative of morpholine, featuring two methyl groups attached to the second and third carbon atoms of the morpholine ring. This compound is known for its versatile applications in various fields, including organic synthesis and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3-Dimethylmorpholine can be synthesized through several methods. One common approach involves the reaction of morpholine with methylating agents such as methyl iodide or dimethyl sulfate under basic conditions. The reaction typically proceeds as follows: [ \text{Morpholine} + 2 \text{CH}_3\text{I} \rightarrow \text{this compound} + 2 \text{HI} ]
Industrial Production Methods
Industrial production of this compound often involves the catalytic hydrogenation of 2,3-dimethylpyridine. This method is preferred due to its efficiency and scalability. The reaction is carried out under high pressure and temperature in the presence of a suitable catalyst, such as palladium on carbon .
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethylmorpholine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N-oxides using oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reduction reactions can convert it into corresponding amines using reducing agents such as lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the nitrogen atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids; typically carried out at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually conducted in anhydrous ether solvents.
Substitution: Various nucleophiles like alkyl halides or acyl chlorides; reactions often require a base like sodium hydroxide.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Corresponding amines.
Substitution: Substituted morpholine derivatives.
Scientific Research Applications
2,3-Dimethylmorpholine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: Acts as a catalyst in biochemical reactions, including peptide synthesis and protein hydrolysis.
Medicine: Investigated for its potential use in drug development, particularly as a building block for pharmaceuticals.
Industry: Employed in the production of polymers and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of 2,3-Dimethylmorpholine involves its interaction with various biological molecules. It is believed to bind to specific amino acids and interact with phosphate groups in nucleic acids. This interaction can catalyze biochemical reactions, although the exact mechanism is not fully understood. It also exhibits anti-inflammatory and antioxidant properties, and has been shown to inhibit the growth of certain cancer cells.
Comparison with Similar Compounds
Similar Compounds
Morpholine: The parent compound, lacking the two methyl groups.
2,6-Dimethylmorpholine: Another dimethyl derivative with methyl groups at the second and sixth positions.
Phenylmorpholine: A derivative with a phenyl group attached to the morpholine ring.
Uniqueness
2,3-Dimethylmorpholine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in certain synthetic applications where other morpholine derivatives may not be as effective .
Properties
IUPAC Name |
2,3-dimethylmorpholine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-5-6(2)8-4-3-7-5/h5-7H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTJFPCBECZHXNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OCCN1)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52047-12-8 |
Source
|
Record name | 2,3-dimethylmorpholine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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